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molecular formula C12H17BrN2O2S B8528066 3-Bromo-N-(2-Pyrrolidin-1-yl-ethyl)-Benzenesulfonamide

3-Bromo-N-(2-Pyrrolidin-1-yl-ethyl)-Benzenesulfonamide

Cat. No. B8528066
M. Wt: 333.25 g/mol
InChI Key: OXKMQQUYBVMUQD-UHFFFAOYSA-N
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Patent
US08030487B2

Procedure details

A solution of 3-bromobenzene-1-sulfonyl chloride (1.29 g, 5.05 mmol) in 25 mL THF was charged with 2-(pyrrolidin-1-yl)ethanamine (0.6 mL, 5.05 mmol), and TEA (2.2 mL, 15.7 mmol) and allowed to stir for 1 hr. The reaction was quenched with 25 mL NaHCO3 (sat., aq.) and extracted with DCM (2×100 mL). The combined organic layers were washed with brine (20 mL), dried (Na2SO4), filtered, and concentrated. The residue was purified by gradient flash chromatography (0 to 20% MeOH in DCM) to afford the title compound as a white solid (816 mg, 48%).
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
2.2 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
48%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([S:8](Cl)(=[O:10])=[O:9])[CH:5]=[CH:6][CH:7]=1.[N:12]1([CH2:17][CH2:18][NH2:19])[CH2:16][CH2:15][CH2:14][CH2:13]1>C1COCC1>[Br:1][C:2]1[CH:3]=[C:4]([S:8]([NH:19][CH2:18][CH2:17][N:12]2[CH2:16][CH2:15][CH2:14][CH2:13]2)(=[O:10])=[O:9])[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
1.29 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)S(=O)(=O)Cl
Name
Quantity
0.6 mL
Type
reactant
Smiles
N1(CCCC1)CCN
Name
TEA
Quantity
2.2 mL
Type
reactant
Smiles
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
to stir for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 25 mL NaHCO3 (sat., aq.)
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (2×100 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by gradient flash chromatography (0 to 20% MeOH in DCM)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C(C=CC1)S(=O)(=O)NCCN1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 816 mg
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 48.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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